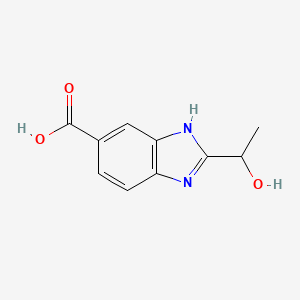

2-(1-羟基乙基)-1H-苯并咪唑-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

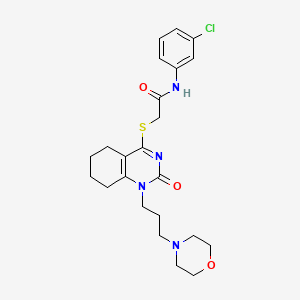

The compound “2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazoles are typically synthesized from o-phenylenediamine and carboxylic acids . The hydroxyethyl group could potentially be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with a hydroxyethyl group attached at the 2-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry . The presence of the hydroxyethyl and carboxylic acid groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyethyl and carboxylic acid groups could impart polarity and potential for hydrogen bonding .科学研究应用

类沸石金属有机骨架

采用混合的 2-(1-羟基-乙基)-3H-苯并咪唑-5-羧酸和四唑配体,利用双配体策略合成新型类沸石金属有机骨架。这些骨架表现出具有高化学稳定性和 CO2 吸附能力的不同结构,表明在储气和分离技术中具有潜在应用 (Tang, Wu, Wang, & Zhang, 2017)。

抗菌和抗肿瘤剂

已经合成各种 1H-苯并咪唑衍生物,包括与 2-(1-羟基-乙基)-1H-苯并咪唑-5-羧酸相关的衍生物,并评估了它们的抗菌活性。此类化合物已显示出针对多种细菌和真菌物种的显着潜力。此外,一些衍生物表现出显着的抗肿瘤(抗癌)和抗丝虫(抗寄生虫)活性,表明它们在开发新的治疗剂的药物化学中很重要 (Ram, Wise, Wotring, McCall, & Townsend, 1992)。

光致发光特性

基于对映纯 2-(1-羟基-乙基)-3H-苯并咪唑-5-羧酸配体的同手性超分子化合物的合成,通过氢键相互作用发现了具有迷人蝴蝶状链的化合物。这些化合物表现出光致发光特性,表明它们在开发用于光学器件的新型发光材料中的应用 (Wang, Yang, Kang, & Zhang, 2014)。

降压活性

已经合成 2-(1-羟基-乙基)-1H-苯并咪唑-5-羧酸衍生物并评估了它们的降压活性。这些化合物,尤其是那些充当血管紧张素 II 受体拮抗剂的化合物,已显示出通过有效抑制血管平滑肌细胞中血管紧张素 II 诱导的反应来控制高血压的潜力,从而降低血压 (Flesch, Ko, Seul, Düsing, Feltkamp, Vetter, & Sachinidis, 1995)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can act as nucleophiles, reacting with other molecules in the body . The oxygen atom in the hydroxyethyl group can act as a nucleophile, competing with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

For instance, some imidazolium-based energetic ionic liquids have been found to interact with the metabolic pathways of cells

Pharmacokinetics

Similar compounds, such as ethosuximide, are extensively metabolized in the liver by hydroxylation (primarily by cyp3a and to a lesser extent by cyp2e and cyp2b/c) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates .

Result of Action

For instance, some imidazolines have been found to have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can influence the compound’s reactivity

安全和危害

未来方向

属性

IUPAC Name |

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTZCUDCEWMZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)

![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)